(4E)-TCO-PNB Ester

Vue d'ensemble

Description

(4E)-TCO-PNB Ester is a chemical compound belonging to the class of esters, which are organic compounds formed by the reaction of an acid and an alcohol with the elimination of water. Esters are known for their pleasant fragrances and are widely used in the food, fragrance, and pharmaceutical industries. The specific structure of this compound includes a trans-cyclooctene (TCO) moiety and a para-nitrobenzyl (PNB) ester group, making it a unique compound with specific applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-TCO-PNB Ester typically involves the esterification reaction between trans-cyclooctene and para-nitrobenzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The reaction can be represented as follows:

[ \text{Trans-cyclooctene} + \text{Para-nitrobenzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.

Analyse Des Réactions Chimiques

Types of Reactions: (4E)-TCO-PNB Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trans-cyclooctene and para-nitrobenzyl alcohol.

Reduction: The nitro group in the para-nitrobenzyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Trans-cyclooctene and para-nitrobenzyl alcohol.

Reduction: Trans-cyclooctene and para-aminobenzyl alcohol.

Substitution: Various amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Bioconjugation and Bioorthogonal Chemistry

(4E)-TCO-PNB Ester is widely utilized in bioconjugation processes due to its rapid reaction kinetics with tetrazines. This property allows for real-time tracking and imaging in live cells.

- Case Study: Antibody Functionalization

- In a study aimed at enhancing enzyme-linked immunosorbent assays (ELISA), antibodies were modified using this compound. This modification significantly increased the density of antibodies on surfaces, leading to enhanced detection capabilities.

Drug Delivery Systems

The compound is explored for its role in drug delivery systems, where it can form stable complexes that improve the efficacy of therapeutic agents.

- Case Study: Nanoparticle Targeting

- Research demonstrated that this compound-functionalized gold nanoparticles exhibited improved accumulation in tumor tissues compared to non-functionalized controls, suggesting enhanced therapeutic outcomes.

Materials Science

This compound is applied in the development of advanced materials, particularly in the synthesis of polymers with tailored properties.

- Applications:

- Photocurable Coatings: Used in UV-curable coatings providing excellent durability.

- Adhesives and Sealants: Enhances bonding strength and flexibility for automotive and construction applications.

- Polymer Synthesis: Serves as a key intermediate for producing advanced polymers for electronics and packaging.

Chemical Reactivity

This compound undergoes various chemical reactions:

- Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

- Reduction: Can be reduced to amino derivatives using reducing agents like sodium borohydride.

- Substitution: The carbonate group can undergo nucleophilic substitution reactions with various nucleophiles.

Summary of Research Findings

Recent studies highlight several key aspects of this compound:

- Reactivity: Efficiently reacts with amine groups facilitating diverse bioconjugation strategies.

- Stability: Its crystalline form enhances stability compared to other reactive esters.

- Bioorthogonal Chemistry: Fast reaction kinetics enable effective applications in live cell tracking and imaging.

Mécanisme D'action

The mechanism of action of (4E)-TCO-PNB Ester involves the hydrolysis of the ester bond, which releases trans-cyclooctene and para-nitrobenzyl alcohol. The para-nitrobenzyl moiety can undergo further chemical transformations, such as reduction to para-aminobenzyl alcohol, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug delivery or biochemical assays.

Comparaison Avec Des Composés Similaires

(4E)-TCO-PNB Ester can be compared with other esters, such as:

Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.

Methyl salicylate: An ester with a characteristic wintergreen scent, used in topical analgesics.

Isopentyl acetate: An ester with a banana-like aroma, used in flavorings and fragrances.

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a trans-cyclooctene moiety and a para-nitrobenzyl ester group. This structure imparts unique chemical properties and reactivity, making it suitable for specialized applications in scientific research and industry.

Activité Biologique

(4E)-TCO-PNB Ester, a derivative of trans-cyclooctene (TCO), is an amine-reactive building block widely utilized in bioconjugation and click chemistry applications. Its unique structure allows for efficient labeling of biomolecules, particularly in the context of imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its reactivity, applications in various studies, and implications for future research.

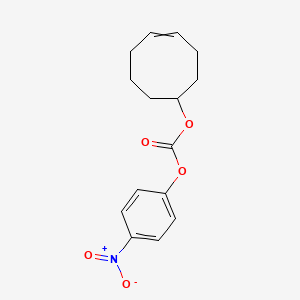

- Chemical Name : (1R,4E)-4-Cycloocten-1-yl 4-nitrophenyl carbonate

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.30 g/mol

- CAS Number : 1438415-89-4

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

- Appearance : White to slightly grey solid

- Purity : >95% (HPLC)

Reactivity and Mechanism

This compound is primarily known for its bioorthogonal reactivity with tetrazines through a strain-promoted alkyne–azide cycloaddition (SPAAC) mechanism. This reaction is characterized by:

- Fast kinetics : The reaction occurs rapidly under physiological conditions, making it suitable for live-cell imaging.

- High specificity : The reaction is selective for tetrazines, minimizing off-target interactions which is crucial for biological applications .

Applications in Research

-

Imaging Studies

- In a study involving the labeling of cellular components, this compound was utilized to visualize the Golgi apparatus in live cells using STED microscopy. The compound was conjugated with a silicon-rhodamine dye via a tetrazine linker, allowing for prolonged imaging without cytotoxic effects .

- Another application involved using this compound in pretargeted SPECT imaging, demonstrating its potential for real-time monitoring of biological processes in vivo .

-

Therapeutic Applications

- The compound has been explored for use in targeted drug delivery systems. Its ability to selectively label antibodies and proteins enhances the precision of therapeutic agents, potentially improving treatment outcomes in diseases such as cancer .

- Research indicates that conjugates formed using this compound can effectively deliver payloads to specific tissues while minimizing systemic toxicity .

Case Studies

Propriétés

IUPAC Name |

cyclooct-4-en-1-yl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.